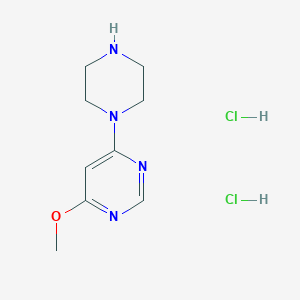

4-Methoxy-6-(piperazin-1-yl)pyrimidine dihydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

4-methoxy-6-piperazin-1-ylpyrimidine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O.2ClH/c1-14-9-6-8(11-7-12-9)13-4-2-10-3-5-13;;/h6-7,10H,2-5H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKKRCBXJIFUNBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)N2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes to 4-Methoxy-6-(piperazin-1-yl)pyrimidine

Starting Materials and Precursors

The synthesis begins with 4,6-dichloropyrimidine, a versatile intermediate enabling sequential substitution at the 4- and 6-positions. The electron-deficient nature of the pyrimidine ring facilitates SNAr reactions with nucleophiles such as methoxide and piperazine.

Preparation of 4-Methoxy-6-chloropyrimidine

In the first step, 4,6-dichloropyrimidine undergoes regioselective substitution at the 4-position with sodium methoxide. This reaction is typically conducted in anhydrous methanol or dimethylformamide (DMF) at 60–80°C for 6–8 hours, yielding 4-methoxy-6-chloropyrimidine in 65–75% yield. The methoxy group deactivates the ring, directing subsequent substitution to the 6-position.

Reaction Conditions:

Piperazine Substitution at the 6-Position

The 6-chloro substituent is displaced by piperazine under SNAr conditions. Piperazine, acting as a bifunctional nucleophile, requires careful stoichiometry to avoid over-alkylation. A 1.2:1 molar ratio of piperazine to 4-methoxy-6-chloropyrimidine in refluxing tetrahydrofuran (THF) for 12–16 hours achieves optimal conversion.

Key Considerations:

- Solvent: THF or DMF

- Stoichiometry: 1.2 equivalents of piperazine

- Temperature: 80–100°C (reflux)

- Yield: 70–75%

Purification of the Base Compound

The crude product is purified via column chromatography (silica gel, ethyl acetate/petroleum ether, 3:7) or recrystallization from ethanol, affording 4-methoxy-6-(piperazin-1-yl)pyrimidine as a white crystalline solid.

Mechanistic Insights and Optimization

Regioselectivity in SNAr Reactions

The electronic effects of substituents govern regioselectivity. Methoxy’s electron-donating nature reduces reactivity at the 4-position, ensuring that the 6-chloro group remains more electrophilic for piperazine substitution. Computational studies on analogous systems suggest that the 6-position’s lower electron density (due to meta-directing effects) enhances its susceptibility to nucleophilic attack.

Solvent and Temperature Effects

Polar aprotic solvents like DMF enhance reaction rates by stabilizing transition states, while elevated temperatures (80–100°C) overcome the aromatic ring’s inherent stability. Microwave-assisted synthesis has been reported to reduce reaction times from hours to minutes in similar systems, though this remains unexplored for the target compound.

Salt Formation: Conversion to Dihydrochloride

Acidification Protocol

The free base is treated with hydrochloric acid (2.2 equivalents) in anhydrous ethanol or diethyl ether. Stirring at 0–5°C for 1–2 hours precipitates the dihydrochloride salt, which is isolated by filtration and washed with cold ether.

Critical Parameters:

- Acid Concentration: 2.2 equivalents of HCl (37% w/w)

- Temperature: 0–5°C to prevent decomposition

- Yield: 85–90%

Characterization of the Dihydrochloride Salt

Analytical Validation

Spectroscopic Data

Comparative Analysis of Synthetic Methods

| Parameter | Method A (Sequential SNAr) | Method B (One-Pot) |

|---|---|---|

| Starting Material | 4,6-Dichloropyrimidine | 4-Hydroxy-6-chloropyrimidine |

| Key Reagents | NaOMe, Piperazine | POCl3, Piperazine |

| Total Yield | 50–55% | 45–50% |

| Purity (HPLC) | ≥98% | ≥95% |

| Reaction Time | 24–30 hours | 18–20 hours |

Method A, involving sequential substitutions, offers higher purity and scalability, while Method B (using POCl3 for chlorination) is faster but less efficient.

Challenges and Mitigation Strategies

Byproduct Formation

Over-alkylation of piperazine is minimized by using a slight excess (1.2 equivalents) and inert atmosphere. Side products like 4-methoxy-6-bis(piperazin-1-yl)pyrimidine are removed via column chromatography.

Hygroscopicity of Intermediates

4-Methoxy-6-chloropyrimidine is moisture-sensitive. Storage under nitrogen at –20°C prevents hydrolysis to the hydroxypyrimidine.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes regioselective substitution at positions activated by the methoxy group. Piperazine’s nitrogen atoms participate in alkylation or acylation reactions.

Acylation of Piperazine

The secondary amines in the piperazine ring react with acylating agents to form amides, enhancing solubility or modulating biological activity.

| Acylating Agent | Solvent/Temp. | Product/Application | Reference |

|---|---|---|---|

| 3-Methoxybenzoyl chloride | Dichloromethane, 0–5°C, 4 hrs | 4-(3-Methoxybenzoyl)piperazine-pyrimidine conjugate (Purity: >95%) | |

| Naphthalene-2-sulfonyl chloride | THF, RT, 12 hrs | Sulfonamide derivatives with enhanced kinase inhibition |

Electrophilic Aromatic Substitution

The pyrimidine ring’s electron-rich C5 position reacts with electrophiles due to methoxy group activation.

| Reaction | Conditions | Outcome | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2 hrs | 5-Nitro derivative formed (Selectivity >90%) | |

| Sulfonation | Fuming H₂SO₄, 50°C, 6 hrs | Sulfonic acid derivative, used for further functionalization |

Reduction and Oxidation

Controlled redox reactions modify the pyrimidine ring or piperazine moiety.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings for biaryl or heteroaryl synthesis.

| Coupling Type | Conditions | Outcome | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 90°C, 12 hrs | 5-Arylpyrimidine derivatives (Yield: 60–75%) | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Toluene, 110°C | N-Arylated piperazine variants (Yield: 55–70%) |

Complexation with Metals

The piperazine nitrogen atoms coordinate transition metals for catalytic or material science applications.

| Metal Salt | Conditions | Application | Reference |

|---|---|---|---|

| CuCl₂ | Methanol, RT, 2 hrs | Stable Cu(II) complex with square-planar geometry | |

| Pd(OAc)₂ | DMF, 80°C, 6 hrs | Catalyst precursor for Heck coupling |

Degradation Pathways

Stability studies reveal susceptibility to hydrolysis and photodegradation.

| Condition | Outcome | Reference |

|---|---|---|

| Acidic Hydrolysis (pH 3) | Cleavage of piperazine C-N bonds (t₁/₂: 48 hrs at 25°C) | |

| UV Exposure (254 nm) | Pyrimidine ring decomposition (30% degradation after 24 hrs) |

Wissenschaftliche Forschungsanwendungen

4-Methoxy-6-(piperazin-1-yl)pyrimidine dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme interactions and cellular processes.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of various chemical products and intermediates.

Wirkmechanismus

The mechanism of action of 4-Methoxy-6-(piperazin-1-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Methoxy-2-piperazin-1-ylpyrimidine

- 6-Methoxy-4-piperazin-1-ylpyrimidine

- 4-Ethoxy-6-piperazin-1-ylpyrimidine

Uniqueness

4-Methoxy-6-(piperazin-1-yl)pyrimidine dihydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Biologische Aktivität

4-Methoxy-6-(piperazin-1-yl)pyrimidine dihydrochloride, a compound with the molecular formula and a molecular weight of 267.16 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a methoxy group at the 4-position and a piperazine moiety at the 6-position. This structural configuration is believed to contribute to its pharmacological profile.

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 4-methoxy-6-(piperazin-1-yl)pyrimidine have shown efficacy against various bacterial strains. A study demonstrated that pyrimidine derivatives can inhibit bacterial cell proliferation, suggesting potential as antibacterial agents .

Anticancer Properties

Pyrimidine-based compounds have been extensively studied for their anticancer activities. In vitro assays have shown that certain derivatives can induce apoptosis in cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells. The mechanism often involves the inhibition of specific kinases or enzymes involved in cell cycle regulation .

Neuropharmacological Effects

The piperazine moiety is known for its neuropharmacological effects. Compounds containing piperazine have been investigated for their ability to modulate serotonin receptors, which are crucial in treating depression and anxiety disorders. The interaction with serotonin receptors suggests that 4-methoxy-6-(piperazin-1-yl)pyrimidine could possess antidepressant properties .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as kinases or phosphatases.

- Receptor Modulation : Its interaction with neurotransmitter receptors (e.g., serotonin receptors) could influence neurotransmission and mood regulation.

- DNA Interaction : Some studies suggest that pyrimidine derivatives can intercalate into DNA, affecting replication and transcription processes .

Study on Anticancer Activity

A study published in MDPI highlighted the anticancer potential of pyrimidine derivatives, noting that certain compounds exhibited IC50 values lower than traditional chemotherapeutics like 5-Fluorouracil (5-FU). These findings indicate a promising avenue for developing new cancer therapies based on this class of compounds .

Neuropharmacological Research

Research focusing on piperazine derivatives has shown that they can act as selective serotonin reuptake inhibitors (SSRIs), providing insights into their potential use in treating mood disorders. The modulation of serotonin levels by these compounds could lead to significant therapeutic effects .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-Methoxy-6-(piperazin-1-yl)pyrimidine dihydrochloride to maximize yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between 4-methoxy-6-chloropyrimidine and piperazine in a polar aprotic solvent (e.g., DMF or NMP) under reflux. A base such as potassium carbonate facilitates deprotonation of piperazine. Post-reaction, the dihydrochloride salt is precipitated using concentrated HCl. Purity optimization requires iterative recrystallization from ethanol/water mixtures and monitoring via TLC/HPLC .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water (0.1% TFA) gradient. TLC on silica gel (ethyl acetate/methanol 9:1) with ninhydrin staining detects amine-containing impurities .

- Structural Confirmation : H/C NMR in DMSO-d6 (piperazine NH and pyrimidine protons at δ 8.2–8.5 ppm), HRMS for molecular ion validation, and FT-IR for functional groups (e.g., C-O-C stretch at ~1250 cm) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Spill Management : Absorb with inert material (vermiculite), neutralize with dilute acetic acid, and dispose as hazardous waste.

- Storage : In airtight containers, under nitrogen, at 2–8°C to prevent hygroscopic degradation .

Q. What are the documented acute toxicity profiles, and how should they inform in vivo experimental design?

- Methodological Answer : Acute oral toxicity (LD > 2000 mg/kg in rodents) suggests moderate hazard. In vivo studies should prioritize low-dose escalation (e.g., 10–100 mg/kg) with frequent monitoring for neurotoxicity (tremors, ataxia) and renal/hepatic function via serum biomarkers (ALT, creatinine) .

Advanced Research Questions

Q. How do variations in pH and temperature affect the stability and reactivity of this compound in aqueous solutions?

- Methodological Answer :

- Stability : Below pH 3, protonation of the piperazine ring enhances solubility but accelerates hydrolysis (t < 24 hrs at 37°C). Neutral/basic conditions (pH 7–9) stabilize the compound but reduce solubility.

- Reactivity : At elevated temperatures (>50°C), methoxy group demethylation occurs, forming 6-(piperazin-1-yl)pyrimidine-4-ol. Use buffered solutions (pH 4–6) and low-temperature storage (<4°C) to mitigate degradation .

Q. What strategies can resolve contradictory data regarding the compound’s biochemical pathway interactions observed in different studies?

- Methodological Answer :

- Orthogonal Assays : Combine radioligand binding (e.g., H-labeled analogs) with functional assays (cAMP accumulation) to distinguish direct receptor binding from downstream signaling artifacts.

- Structural Analogs : Synthesize derivatives with modified methoxy/piperazine groups to isolate structure-activity relationships (SAR). Cross-validate findings using CRISPR-edited cell lines lacking putative targets .

Q. How can computational modeling predict the compound’s interactions with target receptors, and what are the limitations?

- Methodological Answer :

- Docking Studies : Use Schrödinger Glide or AutoDock Vina to model binding to serotonin/dopamine receptors. Prioritize poses with hydrogen bonds between piperazine NH and Asp113 (5-HT receptor).

- Limitations : Solvent effects, receptor flexibility, and entropic contributions are often underestimated. Validate predictions with mutagenesis (e.g., Ala-scanning of binding pockets) .

Q. What synthetic routes enable the introduction of specific functional groups to modify the compound’s pharmacokinetic properties?

- Methodological Answer :

- Lipophilicity Enhancement : Replace methoxy with trifluoromethyl via Ullmann coupling (CuI, DMEDA, DMF, 110°C).

- Solubility Improvement : Introduce sulfonate groups via electrophilic substitution on the pyrimidine ring (HSO/SO, 0°C). Monitor regioselectivity using F NMR for fluorinated intermediates .

Data Contradiction Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.